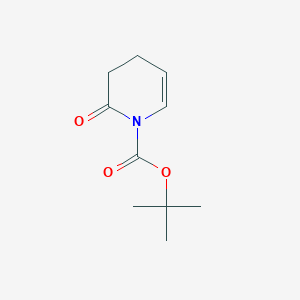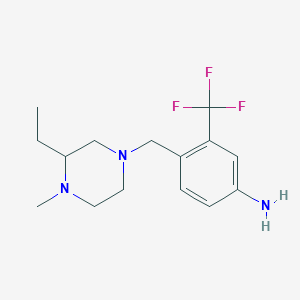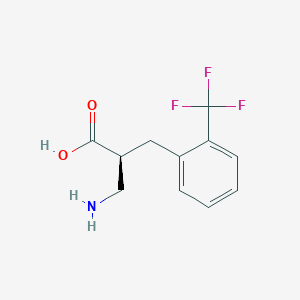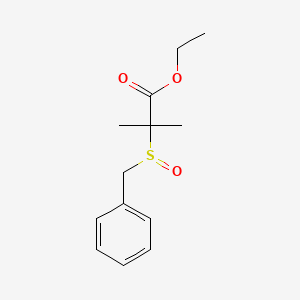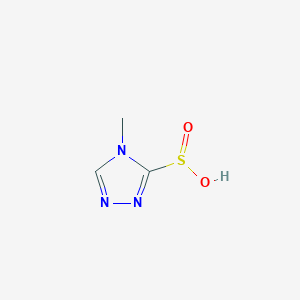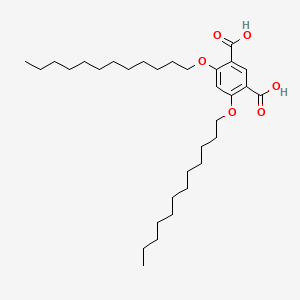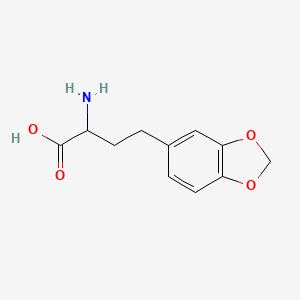
2-Amino-4-(1,3-benzodioxol-5-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID is an organic compound with the molecular formula C11H13NO4 It is a derivative of butanoic acid, featuring an amino group and a benzo[d][1,3]dioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds under mild conditions . Another method involves the amidation of 1,3-benzodioxinones with primary amines in the presence of copper(I) iodide and sodium bicarbonate in acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic and medicinal chemistry.
Aplicaciones Científicas De Investigación
2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
Comparación Con Compuestos Similares
- 2-AMINO-2-(BENZO[D][1,3]DIOXOL-5-YL)ACETIC ACID
- 1-BENZO[D][1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES
- 5-(BENZO[D][1,3]DIOXOL-5-YL)METHYL-4-(TERT-BUTYL)THIAZOL-2-AMINES
Uniqueness: 2-AMINO-4-(BENZO[D][1,3]DIOXOL-5-YL)BUTANOIC ACID is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety and the amino group allows for versatile functionalization and interaction with various biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
62177-01-9 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-amino-4-(1,3-benzodioxol-5-yl)butanoic acid |
InChI |
InChI=1S/C11H13NO4/c12-8(11(13)14)3-1-7-2-4-9-10(5-7)16-6-15-9/h2,4-5,8H,1,3,6,12H2,(H,13,14) |
Clave InChI |
CDRVGURNPPJPNN-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
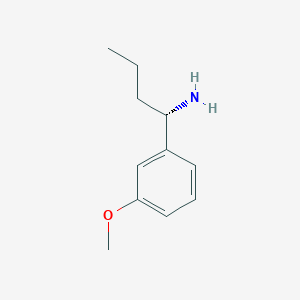
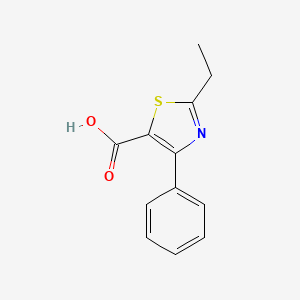
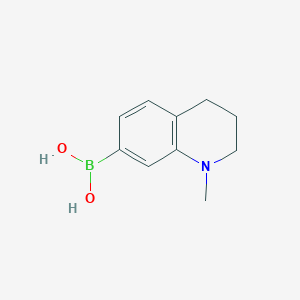
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
